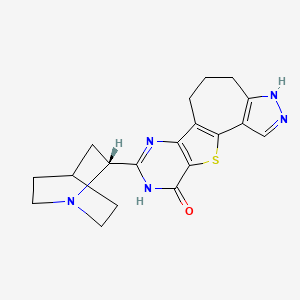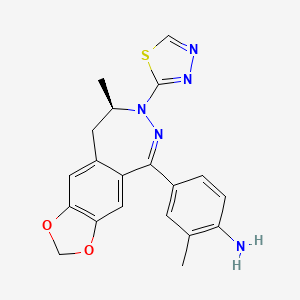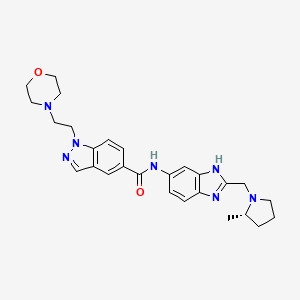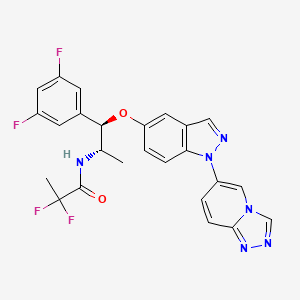
Glucocorticoid receptor-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glucocorticoid receptor-IN-2 is a synthetic compound designed to modulate the activity of the glucocorticoid receptor. This receptor is part of the nuclear receptor superfamily of transcription factors and plays a crucial role in regulating various physiological processes, including inflammation, immune response, and metabolism . This compound is particularly significant in research due to its potential to selectively modulate glucocorticoid receptor activity, offering therapeutic benefits with reduced side effects compared to traditional glucocorticoids .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glucocorticoid receptor-IN-2 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce specific substituents that enhance its activity and selectivity. The synthetic route typically includes:
Formation of the Core Structure: This step involves the construction of the core scaffold through a series of condensation and cyclization reactions.
Functionalization: Introduction of various functional groups to the core structure to enhance binding affinity and selectivity towards the glucocorticoid receptor. This may involve reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis and high-throughput purification methods. Quality control measures are implemented to ensure the consistency and purity of the final product .
化学反应分析
Types of Reactions
Glucocorticoid receptor-IN-2 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds .
科学研究应用
Glucocorticoid receptor-IN-2 has a wide range of scientific research applications, including:
作用机制
Glucocorticoid receptor-IN-2 exerts its effects by binding to the glucocorticoid receptor, causing a conformational change that activates or represses the transcription of target genes. The molecular targets and pathways involved include:
Transactivation: Activation of anti-inflammatory genes by binding to glucocorticoid response elements in the DNA.
Transrepression: Repression of pro-inflammatory genes by interacting with other transcription factors, such as nuclear factor-kappa B and activator protein-1.
Post-translational Modifications: Modulation of receptor activity through phosphorylation, acetylation, and ubiquitination.
相似化合物的比较
Similar Compounds
Dexamethasone: A potent synthetic glucocorticoid with strong anti-inflammatory effects but significant side effects.
Prednisolone: Another synthetic glucocorticoid used to treat inflammatory and autoimmune conditions.
Mifepristone: A glucocorticoid receptor antagonist used in certain medical conditions.
Uniqueness
Glucocorticoid receptor-IN-2 is unique due to its selective modulation of the glucocorticoid receptor, offering the potential for therapeutic benefits with reduced side effects. Unlike traditional glucocorticoids, it can selectively activate or repress specific pathways, providing a more targeted approach to treatment .
属性
分子式 |
C25H20F4N6O2 |
|---|---|
分子量 |
512.5 g/mol |
IUPAC 名称 |
N-[(1R,2S)-1-(3,5-difluorophenyl)-1-[1-([1,2,4]triazolo[4,3-a]pyridin-6-yl)indazol-5-yl]oxypropan-2-yl]-2,2-difluoropropanamide |
InChI |
InChI=1S/C25H20F4N6O2/c1-14(32-24(36)25(2,28)29)23(15-7-17(26)10-18(27)8-15)37-20-4-5-21-16(9-20)11-31-35(21)19-3-6-22-33-30-13-34(22)12-19/h3-14,23H,1-2H3,(H,32,36)/t14-,23-/m0/s1 |
InChI 键 |
ADSMVTGYTNOHRQ-PSLXWICFSA-N |
手性 SMILES |
C[C@@H]([C@@H](C1=CC(=CC(=C1)F)F)OC2=CC3=C(C=C2)N(N=C3)C4=CN5C=NN=C5C=C4)NC(=O)C(C)(F)F |
规范 SMILES |
CC(C(C1=CC(=CC(=C1)F)F)OC2=CC3=C(C=C2)N(N=C3)C4=CN5C=NN=C5C=C4)NC(=O)C(C)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



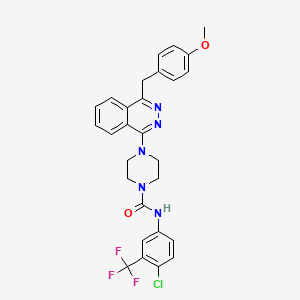
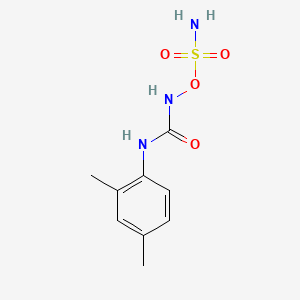
phosphoryl]methyl}-4-Methylpentanoyl]-L-Tryptophanamide](/img/structure/B12406050.png)

![N-[3-(difluoromethyl)-1-methylpyrazol-4-yl]-5-[[(3R)-piperidin-3-yl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12406058.png)
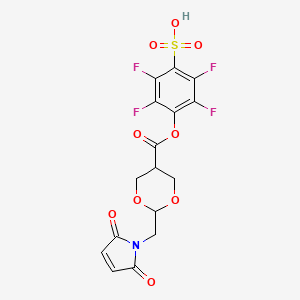
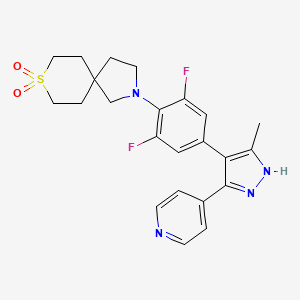
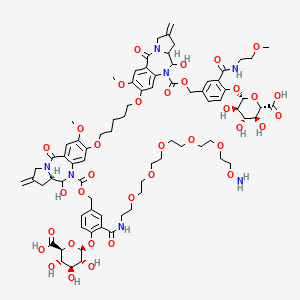
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406079.png)

